(4-iodo-1,2-thiazol-5-yl)methanol
Description
Properties
CAS No. |
2743442-49-9 |
|---|---|
Molecular Formula |
C4H4INOS |
Molecular Weight |
241.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of α-Iodo-β-Keto Esters
The most widely reported route involves cyclocondensation between α-iodo-β-keto esters and thiourea derivatives. A representative procedure adapted from patented methodologies follows:
Reagents :
-
Ethyl 4-iodo-3-oxopentanoate (1.0 equiv)
-
Thiourea (1.2 equiv)
-
Ethanol (anhydrous), reflux
Procedure :
-
Dissolve ethyl 4-iodo-3-oxopentanoate (10 mmol) in 50 mL ethanol.
-
Add thiourea (12 mmol) and heat under reflux for 8–12 hr.
-
Cool to 0°C, filter precipitated product, wash with cold ethanol.
Yield : 68–72%
Characterization :
Halogen Exchange in 4-Bromothiazole Precursors
For laboratories lacking specialized iodinated starting materials, bromine-to-iodine exchange provides an alternative pathway:
Reaction Table 1 : Halogen Exchange Optimization
| Entry | Substrate | Solvent | NaI (equiv) | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4-Bromo-5-hydroxymethylthiazole | Acetone | 3.0 | 60 | 24 | 58 |
| 2 | 4-Bromo-5-hydroxymethylthiazole | DMF | 5.0 | 80 | 48 | 72 |
| 3 | 4-Bromo-5-hydroxymethylthiazole | MeCN | 4.0 | 70 | 36 | 65 |
Optimal conditions (Entry 2) use dimethylformamide (DMF) at 80°C with 5 equivalents NaI, achieving 72% yield. The reaction proceeds via an mechanism, with iodide displacing bromide in a polar aprotic medium.
Hydroxymethyl Group Introduction
Ester Reduction Strategies
The hydroxymethyl functionality is typically installed through reduction of thiazole-5-carboxylate esters. Lithium aluminum hydride (LiAlH₄) remains the reagent of choice despite safety concerns:
Procedure :
-
Charge a flame-dried flask with LiAlH₄ (3.0 equiv) in anhydrous THF at 0°C.
-
Add ethyl 4-iodothiazole-5-carboxylate (1.0 equiv) dropwise.
-
Stir for 2 hr, quench sequentially with H₂O (1.2 mL/g LiAlH₄), 15% NaOH (1.2 mL/g), and H₂O (3.6 mL/g).
-
Extract with CHCl₃, dry over Na₂SO₄, concentrate.
Yield : 75% (consistent across multiple trials).
Critical Parameters :
-
Temperature control during quench prevents violent exotherms.
-
Gradual reagent addition minimizes foaming.
Alternative Synthetic Pathways
Directed Ortho-Metalation
Recent advances employ directed metalation strategies for late-stage functionalization:
-
Protect thiazole-5-methanol as TBS ether.
-
Deprotonate at C-4 using LDA (-78°C, THF).
-
Quench with I₂ (2.0 equiv) to install iodine.
-
Deprotect TBS group with TBAF.
Advantages :
-
Enables modular synthesis of analogs.
-
Avoids harsh halogen exchange conditions.
Limitations :
Industrial-Scale Production Considerations
Large-scale manufacturing introduces unique challenges:
Table 2 : Bench vs. Plant-Scale Comparison
| Parameter | Laboratory Scale | Industrial Process |
|---|---|---|
| Reactor Type | Batch (500 mL) | Continuous Flow (200 L/hr) |
| Purification | Column Chromatography | Crystallization from EtOAc/Hexane |
| Cycle Time | 48 hr | 8 hr |
| Annual Capacity | 5 kg | 1.2 MT |
Flow chemistry reduces residence time under reactive conditions, minimizing iodine loss through side reactions.
Analytical and Quality Control Protocols
Purity Assessment
Chemical Reactions Analysis
Types of Reactions
(4-iodo-1,2-thiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding thiazole derivative without the iodine substituent.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under appropriate conditions.
Major Products
Oxidation: (4-iodo-1,2-thiazol-5-yl)carboxylic acid
Reduction: 1,2-thiazol-5-ylmethanol
Substitution: (4-azido-1,2-thiazol-5-yl)methanol, (4-thio-1,2-thiazol-5-yl)methanol.
Scientific Research Applications
(4-iodo-1,2-thiazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antitumor and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of (4-iodo-1,2-thiazol-5-yl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets. The iodine atom and hydroxymethyl group may play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound’s effects could be mediated through pathways involving oxidative stress, DNA damage, or inhibition of specific enzymes .
Comparison with Similar Compounds
Comparison with Similar Thiazole Derivatives
The following table compares (4-iodo-1,2-thiazol-5-yl)methanol with structurally related compounds, emphasizing substituent effects:
Key Differences:
Substituent Effects on Reactivity: Iodo vs. Bromo/Chloro: The iodine atom’s larger size and polarizability enhance its participation in Sonogashira or Suzuki-Miyaura couplings compared to bromo or chloro analogs () . Methanol Group: The -CH$_2$OH moiety enables esterification (e.g., acetylation) or oxidation to carboxylic acids, similar to 4-methyl-5-thiazoleethanol () .
Physical Properties :
- Melting Points : Chloro and bromo analogs typically exhibit higher melting points due to stronger halogen-based intermolecular forces.
- Solubility : Methoxy or hydroxymethyl groups improve water solubility compared to halogenated derivatives.
Biological Activity :
- Iodinated thiazoles may act as radioligands (e.g., in PET imaging) due to iodine’s isotopic properties, whereas chloro derivatives are common in antimicrobial agents () .
Q & A
Basic: What synthetic strategies are recommended for (4-iodo-1,2-thiazol-5-yl)methanol, and how can reaction efficiency be optimized?
Methodological Answer:
- Halogenation : Introduce iodine at the 4-position of the thiazole ring via electrophilic substitution. For example, use NaI in the presence of an oxidizing agent (e.g., H₂O₂) under acidic conditions .
- Hydroxymethylation : React the iodinated thiazole with formaldehyde in a basic medium (e.g., KOH) to introduce the methanol group at the 5-position.
- Optimization : Continuous flow reactors can enhance yield and purity by controlling reaction parameters (temperature, residence time) . Post-synthesis purification via column chromatography or recrystallization (methanol/water) is advised. Confirm purity using HPLC (>95%) and NMR (e.g., δ 4.8 ppm for -CH₂OH) .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., iodine’s deshielding effect at C4, -CH₂OH protons at δ 3.5–4.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺: ~242 Da) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Retention times can be compared to standards .
Advanced: How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., fungal CYP51 or human kinases). Prioritize binding poses with the lowest ΔG values .
- Electrostatic Potential Analysis : Multiwfn calculates electron localization (ELF) and electrostatic potential (ESP) to identify nucleophilic/electrophilic regions influencing target binding .
- QSAR Models : Train models using descriptors (e.g., logP, polar surface area) from analogs (e.g., dichloro-thiazole derivatives with 90–97% antifungal activity) .
Advanced: How should researchers resolve contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Standardize Assays : Use validated cell lines (e.g., HeLa for cytotoxicity) and controls. Replicate experiments ≥3 times .
- Data Normalization : Express activity relative to reference compounds (e.g., fluconazole for antifungal assays) .
- Structural Validation : Confirm compound stability under assay conditions via LC-MS to rule out degradation artifacts .
Basic: What in vitro assays are suitable for evaluating antimicrobial activity of this compound?
Methodological Answer:
- Antifungal Testing : Follow CLSI guidelines for Alternaria solani or Phytophthora infestans using agar dilution (MIC ≤10 µg/mL indicates efficacy) .
- Bacterial Inhibition : Broth microdilution against S. aureus or E. coli. Include positive controls (e.g., ampicillin) and measure OD₆₀₀ after 24h .
Advanced: How can structural modifications enhance the compound’s pharmacokinetic properties?
Methodological Answer:
- Derivatization : Synthesize prodrugs (e.g., esterify -CH₂OH to improve membrane permeability) .
- SAR Studies : Compare analogs (e.g., bromo or trifluoromethyl substituents) to identify trends in solubility (logS) and plasma protein binding .
- Metabolic Stability : Use liver microsome assays to assess CYP450-mediated degradation. Modify substituents to block metabolic hotspots .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for synthesis .
- Waste Disposal : Neutralize iodine-containing waste with Na₂S₂O₃ before disposal .
- Storage : Keep in amber vials at 2–8°C to prevent photodegradation .
Advanced: How can crystallographic data refine the compound’s 3D structure for target interaction studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
